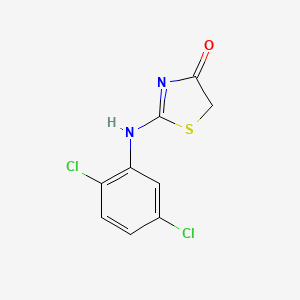

ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

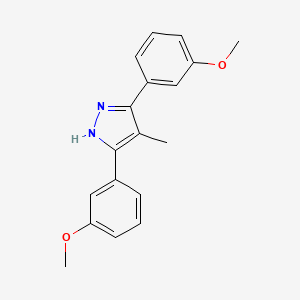

Ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate is a chemical compound . It has been mentioned in the context of the synthesis of novel thiazolyl-pyrazole derivatives, which are reported to possess many biological activities .

Synthesis Analysis

The compound can be obtained from the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . This reaction could lead to a variety of thiazolyl-pyrazole derivatives .Molecular Structure Analysis

The molecular structure of this compound can be determined by techniques such as FTIR, proton NMR, 13C NMR, and UV–Visible .Chemical Reactions Analysis

The compound can be transformed into a variety of thiazolyl-pyrazole derivatives via their reaction with a diversity of hydrazonoyl chlorides as well as bromoacetyl derivatives .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate and its derivatives exhibit promising anticancer potential. Researchers have synthesized thiazolyl-pyrazole derivatives from this compound, which demonstrated cytotoxicity against human liver carcinoma cells (HepG-2) comparable to the standard drug Doxorubicin . These compounds could be valuable candidates for further development as anticancer agents.

Hypoglycemic Activity

Computer-aided design led to the discovery of new compounds with hypoglycemic activity, including derivatives of ethyl 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoate. These compounds may hold promise for managing blood glucose levels .

Biological Activities

Thiazole derivatives, including those derived from ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate, exhibit a wide range of biological activities. These include antitumor, antitubercular, antimalarial, antiviral, analgesic, antibacterial, anti-inflammatory, and antidiabetic effects .

Neurotoxic Potential Investigation

A novel pyrazoline derivative derived from this compound was studied for its neurotoxic effects. The compound showed activity on acetylcholinesterase (AchE) and malondialdehyde (MDA) levels in the brain, along with behavioral parameters. This research sheds light on potential neurological implications .

Drug Design and Target Affinities

Computational studies revealed that certain thiazolyl-pyrazole derivatives from ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate exhibited promising binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR). These findings suggest their potential as targeted drug candidates .

Heterocyclic Moieties

The pyrazole nucleus, including ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate, remains an exciting area of research. Its derivatives have applications in various fields, including pharmaceuticals, fluorescent substances, and agrochemicals .

Wirkmechanismus

Target of Action

Similar compounds have shown promising binding affinities against the active site of the epidermal growth factor receptor kinase (egfr) .

Mode of Action

It is known that pyrazole derivatives, which this compound is a part of, have found numerous applications in various fields due to their broad range of chemical and biological properties . They are known to interact with their targets, causing changes that lead to their biological effects .

Biochemical Pathways

Compounds containing a pyrazole nucleus are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It is known that similar compounds are highly soluble in water and other polar solvents , which can impact their bioavailability.

Result of Action

Similar compounds have shown a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Eigenschaften

IUPAC Name |

ethyl 4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-13(17)10-4-6-11(7-5-10)15-12(16)8-9(2)14-15/h4-8,14H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTWBJOFXQYMLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387905 |

Source

|

| Record name | SBB023395 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4445-81-2 |

Source

|

| Record name | SBB023395 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B7762377.png)

![1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1h-pyrazol-4-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B7762429.png)

![4-[3-(diethylamino)propyl]-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B7762439.png)

![4-[2-(4-Formyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B7762457.png)